molecular formula C14H26ClN B3153659 [1-(1-Adamantylmethyl)propyl]amine hydrochloride CAS No. 76308-52-6

[1-(1-Adamantylmethyl)propyl]amine hydrochloride

Cat. No.: B3153659
CAS No.: 76308-52-6
M. Wt: 243.81 g/mol
InChI Key: BWYFLGXTEQSGNR-UHFFFAOYSA-N
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Description

[1-(1-Adamantylmethyl)propyl]amine hydrochloride (CAS: 779989-20-7) is an adamantane-derived amine compound. Its structure features a rigid adamantane core linked via a methyl group to a propylamine chain, which is protonated as a hydrochloride salt. Adamantane derivatives are renowned for their thermal stability, lipophilicity, and pharmacological relevance, particularly in antiviral and central nervous system (CNS) therapeutics . This compound is synthesized with 95% purity (as per Combi-Blocks data) and is structurally related to known drugs like amantadine and rimantadine, which share the adamantane scaffold .

Properties

IUPAC Name

1-(1-adamantyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-13H,2-9,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYFLGXTEQSGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC12CC3CC(C1)CC(C3)C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantylmethyl)propyl]amine hydrochloride typically involves the reaction of adamantylmethyl chloride with propylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1-Adamantylmethyl)propyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where the adamantyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.

Scientific Research Applications

Chemistry: [1-(1-Adamantylmethyl)propyl]amine hydrochloride is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. It is also used in the development of novel pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific molecular pathways. Its adamantane structure is known to enhance the stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [1-(1-Adamantylmethyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Substituents: The target compound has a propylamine chain (three carbons) connected via a methyl group to adamantane, enhancing lipophilicity compared to rimantadine’s shorter ethylamine chain . 1-(3-Aminopropyl)adamantane hydrochloride lacks the methyl bridge, featuring a straight three-carbon chain, which may reduce steric hindrance in biological interactions .
  • Pharmacological Implications :

    • Rimantadine’s ethylamine chain is critical for its antiviral activity against influenza A, targeting the M2 ion channel . The propylamine chain in the target compound could alter binding kinetics or target specificity.
    • Adamantane derivatives with oxygen-containing substituents (e.g., [2-(1-Adamantyloxy)ethyl]amine hydrobromide) may exhibit varied pharmacokinetics due to altered hydrogen-bonding capacity .

Biological Activity

Chemical Identity :
[1-(1-Adamantylmethyl)propyl]amine hydrochloride is a compound with the molecular formula C14H25N·HCl. It features a unique adamantane structure, which contributes to its distinct physical and chemical properties. This compound is primarily utilized in organic synthesis and has potential applications in medicinal chemistry and biological research.

Biological Activity

The biological activity of this compound is linked to its ability to interact with various molecular targets in biological systems. The adamantane moiety is known to enhance the stability and bioavailability of drug molecules, making it a valuable candidate for pharmaceutical development.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. Research indicates that compounds with an adamantane structure can affect pathways related to neuroprotection, inflammation, and cellular signaling.

Research Findings

  • Neuroprotective Effects :
    Studies have shown that adamantane derivatives, including this compound, exhibit neuroprotective properties. They are believed to mitigate cellular stress responses associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing mitochondrial function and reducing oxidative stress .
  • Pharmacological Applications :
    The compound has been investigated for its potential in treating neurodegenerative disorders, where it acts as a sigma-1 receptor (S1R) agonist. This interaction has been linked to improved cognitive functions and reduced neuroinflammation in preclinical models .
  • Cellular Studies :
    In vitro studies demonstrate that this compound can influence calcium signaling pathways in human neutrophils, suggesting its role in modulating immune responses .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A recent study evaluated the effects of S1R agonists on amyloid-beta-induced toxicity in neuronal cultures. The results indicated that compounds similar to this compound significantly reduced cell death and improved synaptic integrity by modulating autophagy and reducing neuroinflammatory markers .

Case Study 2: Anti-inflammatory Properties

In models of chronic inflammation, this compound demonstrated the ability to downregulate pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis

Compound NameStructureBiological ActivityMechanism of Action
This compound Adamantane derivativeNeuroprotection, anti-inflammatorySigma-1 receptor agonism
1-Adamantylamine Simple amineLimited neuroprotective effectsBasic amine activity
1-(1-Adamantyl)ethanamine Shorter chainModerate neuroprotective propertiesSigma-1 receptor interaction

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data indicate potential hazards similar to other adamantane derivatives, including skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1-Adamantylmethyl)propyl]amine hydrochloride
Reactant of Route 2
[1-(1-Adamantylmethyl)propyl]amine hydrochloride

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